(2,5-Dibromopyridin-4-yl)boronic acid
Overview
Description
(2,5-Dibromopyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BBr2NO2 and a molecular weight of 280.71 g/mol . This compound features a pyridine ring substituted with two bromine atoms at positions 2 and 5, and a boronic acid group at position 4. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,5-Dibromopyridin-4-yl)boronic acid can be synthesized through various methods. One common approach involves the borylation of 2,5-dibromopyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dibromopyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl products.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2,5-Dibromopyridin-4-yl)boronic acid has diverse applications in scientific research:
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,5-Dibromopyridin-4-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atoms on the pyridine ring can also participate in substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the bromine substituents.
2,5-Dibromopyridine: Lacks the boronic acid group but has similar bromine substitution.
Phenylboronic acid: Contains a phenyl ring instead of a pyridine ring.
Uniqueness: (2,5-Dibromopyridin-4-yl)boronic acid is unique due to the presence of both bromine atoms and a boronic acid group on the pyridine ring. This combination allows for versatile reactivity in various chemical transformations, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(2,5-dibromopyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYVWMBVVVLFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Br)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656457 | |
Record name | (2,5-Dibromopyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031843-77-2 | |
Record name | (2,5-Dibromopyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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